Ser-Val

Description

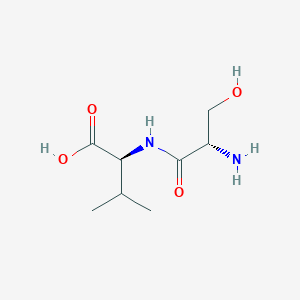

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVGMCVCQBJPSH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427223 | |

| Record name | L-Valine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51782-06-0 | |

| Record name | L-Valine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ser-Val Dipeptide: A Technical Guide on its Biological Function and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ser-Val (Seryl-Valine) dipeptide is a naturally occurring metabolite formed from the amino acids L-serine and L-valine.[1][2] While its presence in biological systems is established, a comprehensive understanding of its specific biological functions remains an area of active investigation. This technical guide synthesizes the current, albeit limited, knowledge regarding the Ser-Val dipeptide. It further proposes potential biological roles based on the functions of its constituent amino acids and the known activities of other dipeptides. This document also provides detailed experimental protocols and workflows that can be employed to elucidate the biological significance of Ser-Val, aiming to equip researchers with the necessary tools to explore its therapeutic and physiological potential.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzyme inhibition and antioxidant effects.[3] Ser-Val, a dipeptide composed of a polar amino acid (serine) and a hydrophobic amino acid (valine), is cataloged in human metabolite databases, indicating its endogenous presence.[1][4] However, unlike other dipeptides such as Ser-Tyr, which has demonstrated vasorelaxing properties, the specific biological functions of Ser-Val are not well-documented in publicly available literature.[5] This guide will delve into the known characteristics of Ser-Val and extrapolate potential functions to guide future research.

Physicochemical Properties of Ser-Val Dipeptide

A thorough understanding of the physicochemical properties of Ser-Val is fundamental to predicting its biological behavior and designing relevant experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₄ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | [1] |

| CAS Number | 51782-06-0 | [1] |

| ChEBI ID | CHEBI:74823 | [1] |

| HMDB ID | HMDB0029052 | [1][4] |

Synthesis and Degradation

Synthesis

The Ser-Val dipeptide is formed through a peptide bond between the carboxyl group of serine and the amino group of valine. In biological systems, it is likely a product of protein degradation by peptidases. For research purposes, Ser-Val can be chemically synthesized.

Degradation

Dipeptides are typically hydrolyzed into their constituent amino acids by dipeptidases. The stability of the Ser-Val peptide bond in various biological matrices (e.g., plasma, tissue homogenates) is a critical parameter for studying its biological activity.

Postulated Biological Functions and Mechanisms of Action

Direct experimental evidence for the biological functions of Ser-Val is scarce. However, based on the known roles of serine, valine, and other bioactive dipeptides, several potential functions can be postulated.

Neurological Activity

L-serine is a precursor to the neurotransmitters D-serine and glycine (B1666218) and has neuroprotective properties.[6][7] Valine can influence brain serotonin (B10506) levels by competing with tryptophan for transport across the blood-brain barrier. Therefore, Ser-Val could potentially modulate neuronal signaling.

Metabolic Regulation

Valine is a branched-chain amino acid (BCAA) implicated in metabolic signaling, including the TOR pathway, which is involved in aging.[8] The individual amino acids serine and valine have been shown to activate pro-aging signaling pathways.[8] It is plausible that the Ser-Val dipeptide could interact with nutrient-sensing pathways.

Antioxidant and Anti-inflammatory Potential

Many dipeptides exhibit antioxidant and anti-inflammatory properties.[9][10] The potential for Ser-Val to scavenge free radicals or modulate inflammatory pathways warrants investigation.

Potential Signaling Pathways

Based on the functions of its constituent amino acids and related peptides, Ser-Val could potentially interact with several signaling pathways.

References

- 1. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Val-Ser | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ser-Val (51782-06-0) for sale [vulcanchem.com]

- 5. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine- and Threonine/Valine-Dependent Activation of PDK and Tor Orthologs Converge on Sch9 to Promote Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Seryl-Valine: A Structural and Functional Analysis in Cellular Contexts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-valine (Ser-Val) is a dipeptide composed of the amino acids L-serine and L-valine.[1][2] As a product of protein catabolism, it represents a fundamental biochemical entity within the cellular environment.[3] While the direct signaling roles of many dipeptides are an emerging area of research, the profound and distinct biological activities of its constituent amino acids offer a compelling framework for understanding the potential structure-function relationship of seryl-valine in cells. This technical guide provides a comprehensive overview of the physicochemical properties of seryl-valine, the key signaling pathways modulated by serine and valine, and detailed experimental protocols for investigating their cellular effects.

The hydroxyl group of the serine residue and the hydrophobic isopropyl side chain of the valine residue confer specific chemical properties to the seryl-valine dipeptide.[2] These structural features are critical in dictating its interactions within a biological milieu.[2] Upon cellular uptake and subsequent hydrolysis, seryl-valine can release free serine and valine, which then participate in a variety of metabolic and signaling processes. Notably, serine and valine have been shown to independently activate distinct signaling pathways that converge on critical regulators of cell growth and aging.

This guide will delve into the serine-activated Pkh1/2 pathway and the valine-activated Target of Rapamycin Complex 1 (TORC1) pathway, presenting a logical framework for how seryl-valine could influence these cellular mechanisms. Furthermore, we provide detailed experimental workflows, from chemical synthesis and purification to cellular uptake and downstream analysis, to empower researchers in their investigation of seryl-valine and other dipeptides.

Physicochemical Properties of Seryl-Valine

A thorough understanding of the physicochemical properties of seryl-valine is essential for designing and interpreting experiments. The key properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H16N2O4 | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | [1] |

| CAS Number | 51782-06-0 | [2] |

| Appearance | Solid | [1] |

| Water Solubility | High | [2] |

| logP | -3.54 (Extrapolated) | [1] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Cellular Signaling Pathways

While direct evidence for seryl-valine as a signaling molecule is limited, its constituent amino acids are known to be potent activators of distinct and critical cellular signaling pathways. Upon cellular uptake and hydrolysis, seryl-valine can serve as a source of free serine and valine, thereby influencing these pathways.

Serine-Dependent Activation of the Pkh1/2 Pathway

Serine has been demonstrated to promote cellular sensitization and aging through the activation of the PDK1 orthologs, Pkh1/2.[1] This pathway is implicated in sphingolipid biosynthesis.[1] The proposed mechanism involves serine acting as a substrate for serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis.[1] The resulting increase in sphingolipid levels leads to the activation of Pkh1/2 kinases.[1]

Valine-Dependent Activation of the TORC1 Pathway

Valine, along with other branched-chain amino acids, is a potent activator of the Target of Rapamycin Complex 1 (TORC1) pathway.[1] TORC1 is a central regulator of cell growth, proliferation, and metabolism. The activation of TORC1 by valine is mediated through the Rag GTPases, which sense amino acid availability and recruit mTORC1 to the lysosomal surface for activation.[4]

Convergence on the Sch9 Kinase

Both the serine-Pkh1/2 and valine-TORC1 pathways converge on the AGC kinase Sch9 (a homolog of mammalian S6K).[1] Pkh1/2 phosphorylates the T-loop of Sch9, while mTORC1 phosphorylates its hydrophobic motif.[1] This dual phosphorylation leads to the full activation of Sch9, which then regulates downstream processes, including the inhibition of the stress resistance kinase Rim15.[1]

References

- 1. Serine- and Threonine/Valine-Dependent Activation of PDK and Tor Orthologs Converge on Sch9 to Promote Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ser-Val (51782-06-0) for sale [vulcanchem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway Identification of the Ser-Val Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive framework for the elucidation of the metabolic pathway of the seryl-valine (Ser-Val) dipeptide. Due to the limited specific literature on Ser-Val, this guide synthesizes established principles of dipeptide metabolism and outlines detailed experimental protocols for its systematic investigation.

Executive Summary

Dipeptides, the smallest units of proteins, are increasingly recognized for their physiological and cell-signaling roles beyond simple nutritional building blocks. The metabolic fate of a specific dipeptide, such as seryl-valine (Ser-Val), is critical to understanding its bioavailability, mechanism of action, and therapeutic potential. This guide details the probable metabolic pathways of Ser-Val, encompassing cellular uptake, enzymatic hydrolysis, and potential downstream signaling effects. Furthermore, it provides actionable experimental protocols for researchers to quantitatively and qualitatively characterize this pathway, from initial transport studies to the identification of metabolic products. The methodologies are designed to be adaptable for both in vitro and in vivo models, providing a robust roadmap for comprehensive dipeptide research.

Postulated Metabolic Pathway of Ser-Val

The metabolism of dipeptides is primarily characterized by two key processes: transport across cellular membranes and hydrolysis into their constituent amino acids.[1] The specific route and rate of these processes are dictated by the dipeptide's structure. For Ser-Val, the metabolic journey can be conceptualized as follows:

-

Cellular Uptake: Intact Ser-Val is likely transported into cells, primarily in the intestine and kidneys, by proton-coupled oligopeptide transporters (POTs), namely PEPT1 and PEPT2.[2] These transporters exhibit broad substrate specificity for di- and tripeptides.[3][4] PEPT1, a low-affinity, high-capacity transporter, is predominantly found in the small intestine, while PEPT2, a high-affinity, low-capacity transporter, is expressed in the kidneys and other tissues.[2]

-

Enzymatic Hydrolysis: Following transport into the cell, Ser-Val is expected to be rapidly hydrolyzed by intracellular peptidases into L-serine and L-valine.[1] Alternatively, Ser-Val may be cleaved by brush border peptidases on the luminal surface of intestinal and renal epithelial cells, with the resulting free amino acids then being absorbed by specific amino acid transporters. The susceptibility of the Ser-Val peptide bond to various peptidases will determine the dominant hydrolytic pathway. While specific data for Ser-Val is scarce, some bacterial dipeptidyl-peptidases (DPPs) have shown activity against peptides with N-terminal serine residues.[5]

-

Constituent Amino Acid Metabolism: Once hydrolyzed, L-serine and L-valine enter their respective, well-established metabolic pathways. L-serine is a central metabolite involved in the synthesis of proteins, other amino acids (glycine, cysteine), purines, and sphingolipids. L-valine is a branched-chain amino acid (BCAA) primarily catabolized in muscle tissue for energy production.

The following diagram illustrates the postulated metabolic pathway for Ser-Val.

Experimental Protocols for Pathway Identification

A systematic approach is required to validate the postulated pathway and gather quantitative data. The following sections detail key experimental protocols.

Synthesis of Ser-Val Dipeptide

A stable and pure source of Ser-Val is essential for use as a standard in analytical methods and as a substrate in functional assays. Both solid-phase and solution-phase synthesis are viable options.[6]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Ser-Val

-

Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc protecting group from valine using 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate Fmoc-Ser(tBu)-OH using a coupling reagent such as HBTU/HOBt and DIPEA in DMF. Add the activated serine to the deprotected valine on the resin and allow it to react.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

-

Final Deprotection and Cleavage: After the final coupling, wash the resin and cleave the dipeptide from the resin support while simultaneously removing the tert-butyl (tBu) side-chain protecting group from serine using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the Ser-Val dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and analytical HPLC.

In Vitro Transport Studies using Caco-2 Cell Monolayers

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that serve as a well-established in vitro model for intestinal absorption.[7]

Protocol: Ser-Val Transport Across Caco-2 Monolayers

-

Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[7]

-

Transport Assay:

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add a known concentration of synthesized Ser-Val to the apical (AP) side of the monolayer.

-

Add fresh transport buffer to the basolateral (BL) side.

-

Incubate at 37°C.

-

Collect samples from both AP and BL compartments at various time points (e.g., 0, 30, 60, 90, 120 minutes).

-

-

Sample Analysis: Quantify the concentrations of intact Ser-Val, serine, and valine in the AP and BL samples using a validated UPLC-MS/MS method (see section 3.4).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

To investigate the role of specific transporters like PEPT1, competition assays can be performed by co-incubating Ser-Val with a known PEPT1 substrate (e.g., Gly-Pro).[7] A reduction in Ser-Val transport would indicate competition for the same transporter.

The following diagram outlines the experimental workflow for Caco-2 transport studies.

Dipeptidase Activity Assays

To determine the rate and location of Ser-Val hydrolysis, enzymatic assays can be performed using various biological samples.

Protocol: General Dipeptidase Activity Assay

-

Enzyme Source Preparation: Prepare homogenates or subcellular fractions (e.g., brush border membrane vesicles, cytosol) from relevant tissues such as the small intestine or kidney. Alternatively, cell lysates from Caco-2 cells can be used.

-

Reaction Mixture: In a microplate well, combine the enzyme preparation with a reaction buffer (e.g., Tris-HCl at physiological pH).

-

Reaction Initiation: Add a known concentration of Ser-Val to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for a set period.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Quantification: Measure the decrease in Ser-Val concentration or the increase in serine and valine concentrations over time using UPLC-MS/MS.

-

Data Analysis: Calculate the rate of hydrolysis. Kinetic parameters such as Km and Vmax can be determined by varying the initial substrate concentration.

This general protocol can be adapted from established dipeptidyl peptidase (DPP) activity assays, although the detection method will need to be specific for Ser-Val and its products rather than a generic chromogenic or fluorogenic substrate.[8]

UPLC-MS/MS Method for Quantification

A sensitive and specific analytical method is crucial for accurately measuring the concentrations of Ser-Val, serine, and valine in complex biological matrices.

Protocol: UPLC-MS/MS Quantification

-

Sample Preparation: Precipitate proteins from biological samples (e.g., plasma, cell culture media, tissue homogenates) using a solvent like acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.

-

Chromatographic Separation:

-

Column: Use a column suitable for separating polar compounds, such as a HILIC column or a mixed-mode column.[1]

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Establish specific precursor-to-product ion transitions for Ser-Val, serine, and valine, as well as for a stable isotope-labeled internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of analytical standards to quantify the analytes in the unknown samples.[9]

Plasma Stability Assay

To understand the metabolic fate of Ser-Val if it reaches the bloodstream, its stability in plasma should be assessed.

Protocol: Ser-Val Stability in Plasma

-

Incubation: Add a known concentration of Ser-Val to fresh human plasma.

-

Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and immediately stop enzymatic activity by adding an equal volume of ice-cold acetonitrile.[10]

-

Sample Processing: Vortex the samples, centrifuge to remove precipitated proteins, and collect the supernatant.

-

Analysis: Analyze the supernatant using the validated UPLC-MS/MS method to determine the concentration of remaining intact Ser-Val.

-

Half-Life Calculation: Plot the concentration of Ser-Val versus time and calculate the half-life (t½) of the dipeptide in plasma.

Quantitative Data Presentation

All quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Transport Parameters of Ser-Val across Caco-2 Monolayers

| Parameter | Value | Units |

| Apical to Basolateral Papp | [Experimental Value] | x 10⁻⁶ cm/s |

| Basolateral to Apical Papp | [Experimental Value] | x 10⁻⁶ cm/s |

| Efflux Ratio | [Calculated Value] | - |

| % Hydrolysis (Apical) | [Experimental Value] | % |

| % Hydrolysis (Intracellular) | [Experimental Value] | % |

Table 2: Kinetic Parameters of Ser-Val Hydrolysis

| Enzyme Source | Km | Vmax |

| Intestinal Brush Border Vesicles | [Experimental Value] | [Units] |

| Intestinal Cytosol | [Experimental Value] | [Units] |

| Kidney Homogenate | [Experimental Value] | [Units] |

Table 3: Plasma Stability of Ser-Val

| Parameter | Value | Units |

| Half-life (t½) in Human Plasma | [Experimental Value] | minutes |

Potential Signaling Implications

While the primary fate of most dipeptides is hydrolysis, some have been shown to exert direct signaling effects. The constituent amino acids of Ser-Val are known to be involved in key signaling pathways. For instance, both serine and valine can influence the mTOR pathway, which is a central regulator of cell growth and metabolism. Future research could investigate whether intact Ser-Val has any direct modulatory effects on such pathways, distinct from the effects of its constituent amino acids.

The following diagram illustrates the potential relationship between Ser-Val metabolism and cellular signaling.

Conclusion

The metabolic pathway of the Ser-Val dipeptide, while not yet specifically characterized in the literature, can be systematically elucidated using established methodologies in peptide transport and metabolism research. This guide provides a comprehensive technical framework for researchers to investigate the absorption, hydrolysis, and stability of Ser-Val. By following the outlined experimental protocols, scientists can generate the quantitative data necessary to define its metabolic fate, which is a critical step in evaluating its potential as a therapeutic agent or bioactive food component. The presented workflows and diagrams offer a logical and structured approach to this research endeavor, paving the way for a deeper understanding of dipeptide biology.

References

- 1. helixchrom.com [helixchrom.com]

- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

Investigating the Biological Activity of Ser-Val Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Seryl-Valine (Ser-Val), a product of protein metabolism, is present in human biological systems.[1][2][3][4] While extensive research has elucidated the biological roles of its constituent amino acids, L-serine and L-valine, the specific bioactivities of the Ser-Val dipeptide remain an area of emerging investigation. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of Ser-Val, drawing inferences from the known functions of its amino acid components and related peptide studies. This document outlines detailed experimental protocols for investigating putative antioxidant and anti-inflammatory activities, as well as cell viability. Furthermore, it presents potential signaling pathways that may be modulated by Ser-Val and offers a framework for future research into its therapeutic potential.

Introduction

Dipeptides, the smallest peptide units, are increasingly recognized for their diverse biological activities beyond their basic nutritional role as amino acid sources.[5] These activities include antioxidant, anti-inflammatory, antimicrobial, and antihypertensive effects.[6][7][8][9] The Ser-Val dipeptide, composed of the polar amino acid serine and the hydrophobic amino acid valine, possesses a unique structural and chemical profile that suggests the potential for specific biological interactions.[1][3] The hydroxyl group of serine can participate in hydrogen bonding and potential phosphorylation, while the isopropyl side chain of valine can engage in hydrophobic interactions, making Ser-Val a candidate for modulating cellular processes.[1][3]

Physicochemical Properties of Ser-Val

A thorough understanding of the physicochemical properties of Ser-Val is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C8H16N2O4 | [3][4] |

| Molecular Weight | 204.22 g/mol | [3][4] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | [2][3] |

| CAS Number | 51782-06-0 | [2][3] |

| Appearance | Solid | [4] |

| Water Solubility | High | [1][3] |

| logP (calculated) | -3.54 to -4.8 | [3][4] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Synthesis of Ser-Val Dipeptide

The chemical synthesis of Ser-Val is a prerequisite for in vitro and in vivo studies. Both solution-phase and solid-phase peptide synthesis (SPPS) are viable methods.

Solution-Phase Synthesis

Solution-phase synthesis involves the stepwise coupling of protected amino acids in a suitable solvent.[10]

Protocol:

-

Protection: Protect the amino group of L-serine (e.g., with Boc or Fmoc) and the carboxyl group of L-valine (e.g., as a methyl or ethyl ester).

-

Activation: Activate the carboxyl group of the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/NHS).

-

Coupling: React the activated serine with the protected valine ester in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide) in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate the peptide bond formation.[7]

-

Deprotection: Remove the protecting groups from the amino and carboxyl termini to yield the Ser-Val dipeptide.

-

Purification: Purify the synthesized dipeptide using techniques such as recrystallization or column chromatography.[10]

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, particularly for generating peptide libraries.

Protocol:

-

Resin Attachment: Attach the C-terminal amino acid, L-valine (with its amino group protected), to a solid support resin.

-

Deprotection: Remove the amino-protecting group (e.g., Fmoc) from the resin-bound valine.

-

Coupling: Add the N-terminally protected L-serine and a coupling agent to the reaction vessel to form the peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid if a longer peptide is desired.

-

Cleavage: Cleave the completed dipeptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: Purify the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Putative Biological Activities and Experimental Protocols

Based on the known activities of its constituent amino acids and other dipeptides, Ser-Val is hypothesized to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

L-serine has demonstrated antioxidant and cytoprotective effects in human endothelial cells.[11] L-valine has also been shown to protect against oxidative stress.[12] It is therefore plausible that the Ser-Val dipeptide exhibits antioxidant activity.

A combination of assays is recommended to evaluate the multifaceted nature of antioxidant activity.[13]

Table of In Vitro Antioxidant Assay Protocols

| Assay | Principle | Experimental Protocol |

| DPPH Radical Scavenging Assay | Measures the ability of the peptide to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[14] | 1. Prepare various concentrations of Ser-Val dipeptide in a suitable solvent (e.g., ethanol (B145695) or methanol). 2. Mix the peptide solution with a solution of DPPH in the same solvent. 3. Incubate the mixture in the dark at room temperature for 30 minutes.[14] 4. Measure the absorbance at 517 nm using a spectrophotometer. 5. Calculate the percentage of radical scavenging activity. |

| ABTS Radical Scavenging Assay | Measures the ability of the peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | 1. Generate the ABTS radical cation by reacting ABTS with potassium persulfate. 2. Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance. 3. Add various concentrations of the Ser-Val dipeptide to the ABTS radical solution. 4. Incubate for a defined period and measure the decrease in absorbance at 734 nm. 5. Calculate the percentage of inhibition. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the peptide to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[2][15] | 1. Prepare the FRAP reagent by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride solution. 2. Mix the Ser-Val dipeptide solution with the FRAP reagent. 3. Incubate the mixture at 37°C. 4. Measure the absorbance of the colored product at 593 nm. 5. Use a standard curve of a known antioxidant (e.g., Trolox) to quantify the reducing power. |

| Cellular Antioxidant Activity (CAA) Assay | Measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[15] | 1. Culture a suitable cell line (e.g., HepG2) in a 96-well plate. 2. Load the cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation. 3. Treat the cells with various concentrations of the Ser-Val dipeptide. 4. Induce oxidative stress by adding a radical generator (e.g., AAPH). 5. Measure the fluorescence intensity over time using a fluorescence plate reader. 6. Calculate the CAA value based on the inhibition of fluorescence compared to a control. |

Anti-inflammatory Activity

Dipeptides are known to possess anti-inflammatory properties.[7][9] The potential for Ser-Val to modulate inflammatory responses warrants investigation.

Table of In Vitro Anti-inflammatory Assay Protocols

| Assay | Principle | Experimental Protocol |

| Nitric Oxide (NO) Inhibition Assay in Macrophages | Measures the ability of the peptide to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[16] | 1. Culture RAW 264.7 macrophages in a 96-well plate. 2. Pre-treat the cells with various concentrations of Ser-Val dipeptide for a specified time. 3. Stimulate the cells with LPS to induce NO production. 4. After incubation, collect the cell culture supernatant. 5. Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. 6. Determine the percentage of NO inhibition. |

| Cytokine Production Assay (ELISA) | Quantifies the effect of the peptide on the production of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in stimulated immune cells.[17][18] | 1. Culture appropriate immune cells (e.g., RAW 264.7 or THP-1 macrophages).[16][19] 2. Pre-treat the cells with Ser-Val dipeptide. 3. Stimulate the cells with an inflammatory agent (e.g., LPS). 4. Collect the cell culture supernatant. 5. Measure the concentration of specific cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18] |

| Cyclooxygenase (COX-2) Inhibition Assay | Determines the ability of the peptide to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins. | 1. Use a commercially available COX-2 inhibitor screening assay kit. 2. Incubate recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence and absence of various concentrations of Ser-Val dipeptide. 3. Measure the production of prostaglandin (B15479496) E2 (PGE2) or another downstream product. 4. Calculate the percentage of COX-2 inhibition. |

Cell Viability and Cytotoxicity Assays

It is crucial to assess the effect of Ser-Val on cell viability to distinguish between a specific biological effect and general cytotoxicity.[1]

Table of Cell Viability and Cytotoxicity Assay Protocols

| Assay | Principle | Experimental Protocol |

| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][20] | 1. Seed cells in a 96-well plate and treat with various concentrations of Ser-Val dipeptide. 2. Incubate for the desired time period. 3. Add MTT solution to each well and incubate for 1-4 hours.[5] 4. Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. 5. Measure the absorbance at approximately 570 nm. |

| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[1] | 1. Treat cells with Ser-Val dipeptide in a 96-well plate. 2. After incubation, collect the cell culture supernatant. 3. Add the supernatant to a reaction mixture containing the LDH substrate. 4. Measure the enzymatic activity of LDH by monitoring the change in absorbance over time. |

Potential Signaling Pathways

While no specific signaling pathways have been definitively linked to Ser-Val, based on the activities of its constituent amino acids and other bioactive peptides, several pathways are worthy of investigation.

Nrf2/HO-1 Antioxidant Pathway

L-serine has been shown to exert its antioxidant effects by upregulating the Nrf2/HO-1 pathway.[11] It is plausible that Ser-Val could also activate this pathway.

Caption: Putative activation of the Nrf2/HO-1 pathway by Ser-Val dipeptide.

NF-κB Inflammatory Pathway

Many anti-inflammatory peptides exert their effects by inhibiting the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by Ser-Val dipeptide.

Experimental Workflow

A logical workflow is essential for systematically investigating the biological activity of Ser-Val.

Caption: A comprehensive workflow for investigating Ser-Val's biological activity.

Conclusion and Future Directions

The Ser-Val dipeptide represents a promising yet understudied biomolecule. While direct evidence of its biological activity is currently limited, the known functions of its constituent amino acids strongly suggest potential antioxidant and anti-inflammatory properties. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a robust framework for future investigations. Further research, following a systematic workflow from in vitro screening to in vivo validation, is crucial to unlock the therapeutic potential of the Ser-Val dipeptide. Such studies could pave the way for its application in the development of novel pharmaceuticals and functional foods.

References

- 1. benchchem.com [benchchem.com]

- 2. Production and processing of antioxidant bioactive peptides: A driving force for the functional food market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ser-Val (51782-06-0) for sale [vulcanchem.com]

- 4. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]

- 17. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice [mdpi.com]

- 18. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]

- 19. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Ser-Val (Seryl-Valine): A Potential Human Metabolite Biomarker for Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

The field of metabolomics is rapidly advancing the discovery of novel biomarkers critical for early disease detection, patient stratification, and monitoring therapeutic responses. Dipeptides, intermediates of protein metabolism, are emerging as a promising class of metabolites that may reflect physiological and pathophysiological states. This technical guide focuses on the dipeptide Ser-Val (seryl-valine), a molecule comprised of the amino acids serine and valine. While Ser-Val is a known human metabolite, its role as a specific disease biomarker is currently underexplored. This document synthesizes the existing knowledge on the constituent amino acids of Ser-Val, proposes potential clinical applications, outlines detailed experimental protocols for its quantification, and visualizes hypothetical signaling pathways and workflows to guide future research into its biomarker potential.

Introduction: The Rationale for Investigating Ser-Val as a Biomarker

Ser-Val is a dipeptide formed from L-serine and L-valine residues and is recognized as a metabolite in human biological systems.[1][2] While direct evidence linking Ser-Val to specific diseases is nascent, the well-documented roles of its constituent amino acids in various pathologies provide a strong rationale for its investigation as a potential biomarker.

-

L-Serine is a non-essential amino acid central to cellular proliferation, nucleotide synthesis, and one-carbon metabolism.[3][4] Altered serine metabolism has been implicated in cancer, neurological disorders, and immune responses.[3][4] Serine can be synthesized endogenously from the glycolytic intermediate 3-phosphoglycerate.[4][5]

-

L-Valine , an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis, energy metabolism, and immune function.[6] Dysregulation of valine and other BCAAs is a hallmark of metabolic diseases such as type 2 diabetes and has been associated with cardiovascular disease and certain cancers.[7]

The concentration of dipeptides like Ser-Val in biofluids may be influenced by rates of protein synthesis and degradation, the activity of peptidases, and the metabolic flux of its parent amino acids.[2] Therefore, quantifying Ser-Val could offer a more integrated and potentially more stable readout of metabolic dysregulation than measuring the individual amino acids alone.

Quantitative Data: A Framework for Future Studies

Currently, there is a lack of published quantitative data specifically comparing Ser-Val concentrations in healthy versus diseased human populations. However, based on studies of its constituent amino acids, we can hypothesize its potential alterations in various diseases. The following tables are presented as a framework for organizing future quantitative findings.

Table 1: Hypothetical Plasma Concentrations of Ser-Val in Various Disease States

| Disease State | Predicted Change in Ser-Val | Rationale | Potential Clinical Utility |

| Metabolic Syndrome | ↑ | Elevated levels of BCAAs (valine) are associated with insulin (B600854) resistance.[6] | Early detection of metabolic dysregulation. |

| Cardiovascular Disease | ↓ or ↑ | L-serine has been proposed as a potential biomarker for CVD.[3] Low valine levels have been linked to increased mortality in acute heart failure. | Risk stratification and prognosis. |

| Certain Cancers | ↑ | Cancer cells often exhibit increased serine synthesis and uptake to support proliferation.[3][4] | Monitoring cancer progression and response to therapy. |

| Neurodegenerative Disease | ↓ | Alterations in BCAA metabolism have been observed in Alzheimer's disease.[6] | Early diagnosis and monitoring of disease progression. |

Table 2: Proposed Analytical Performance Characteristics for a Ser-Val Quantification Assay

| Parameter | Target Value | Method |

| Limit of Detection (LOD) | < 10 nM | LC-MS/MS |

| Lower Limit of Quantification (LLOQ) | < 50 nM | LC-MS/MS |

| Linearity (r²) | > 0.99 | LC-MS/MS |

| Intra-day Precision (%CV) | < 10% | LC-MS/MS |

| Inter-day Precision (%CV) | < 15% | LC-MS/MS |

| Recovery (%) | 85-115% | LC-MS/MS |

Experimental Protocols: Proposed Methodologies for Ser-Val Quantification

The following protocols are proposed for the robust quantification of Ser-Val in human serum or plasma, based on established methods for dipeptide analysis.

Sample Preparation from Human Serum/Plasma

This protocol focuses on the extraction of small metabolites, including dipeptides, while removing larger proteins that can interfere with analysis.

-

Thawing: Thaw frozen serum or plasma samples on ice to prevent degradation.

-

Protein Precipitation: To a 100 µL aliquot of serum/plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., isotopically labeled Ser-Val).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

-

Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard technique for targeted quantification of small molecules due to its high sensitivity and specificity.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically suitable for separating small polar molecules like dipeptides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[8][9][10]

-

MRM Transitions (Proposed):

-

Analyte: Ser-Val (Precursor ion [M+H]⁺: m/z 205.12; Product ions would need to be determined experimentally by infusion of a Ser-Val standard, but would likely correspond to the iminium ions of serine and valine or neutral losses).

-

Internal Standard: Isotopically labeled Ser-Val (e.g., ¹³C, ¹⁵N-Ser-Val) with corresponding precursor and product ions.

-

-

-

Quantification: Generate a calibration curve using a series of known concentrations of a Ser-Val analytical standard. The concentration of Ser-Val in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed metabolic context and experimental workflow for studying Ser-Val.

Proposed Metabolic Origin and Fate of Ser-Val

This diagram shows the synthesis of Ser-Val from its constituent amino acids, which themselves are derived from central carbon metabolism and dietary protein. The degradation of Ser-Val back into serine and valine is also depicted.

Experimental Workflow for Ser-Val Biomarker Discovery and Validation

This diagram outlines the logical flow from sample collection to data analysis in a typical biomarker study investigating Ser-Val.

References

- 1. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ser-Val (51782-06-0) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Valine induces inflammation and enhanced adipogenesis in lean mice by multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

L-Seryl-L-Valine: A Physicochemical Deep Dive for the Research Professional

An In-depth Technical Guide on the Core Physicochemical Properties of L-Seryl-L-Valine, Tailored for Researchers, Scientists, and Drug Development Professionals.

Introduction

L-Seryl-L-valine (Ser-Val) is a dipeptide composed of the amino acids L-serine and L-valine. As a fundamental building block of proteins and a known human metabolite, understanding its physicochemical properties is crucial for a wide range of applications, from proteomics research to novel therapeutic development.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of L-seryl-L-valine, detailed experimental protocols for their determination, and a look into its potential biological significance.

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the key physicochemical properties of L-seryl-L-valine and its constituent amino acids, L-serine and L-valine.

Table 1: Physicochemical Properties of L-Seryl-L-Valine

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₄ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 204.111007 Da | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| XLogP3 (Computed) | -4.8 | PubChem[1] |

| LogP (Experimental) | -3.54 | Human Metabolome Database (HMDB)[1] |

| Topological Polar Surface Area | 113 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Crystal Structure (CCDC No.) | 248157 | PubChem[1] |

Table 2: Physicochemical Properties of L-Serine and L-Valine

| Property | L-Serine | L-Valine | Source |

| Molecular Formula | C₃H₇NO₃ | C₅H₁₁NO₂ | Wikipedia |

| Molecular Weight | 105.09 g/mol | 117.15 g/mol | Wikipedia |

| Melting Point | 228 °C (decomposes) | 298 °C (decomposes) | Wikipedia[2] |

| Solubility in Water | 360 g/L (25 °C) | 85 g/L | Wikipedia[2] |

| pKa (α-carboxyl) | 2.21 | 2.32 | Wikipedia[2] |

| pKa (α-amino) | 9.15 | 9.62 | Wikipedia[2] |

| Isoelectric Point (pI) | 5.68 | 5.96 | Wikipedia |

Experimental Protocols

The following section details the methodologies for determining key physicochemical properties of dipeptides like L-seryl-L-valine, based on established experimental practices.

Determination of Melting Point

Due to the tendency of peptides to decompose at high temperatures, conventional differential scanning calorimetry (DSC) can be unreliable.[3][4][5][6]

Method: Fast Scanning Calorimetry (FSC)

-

Principle: FSC utilizes ultra-high heating and cooling rates (up to 20,000 K/s) to melt the sample before thermal decomposition can occur.[3][4][5][6]

-

Instrumentation: A fast scanning calorimeter equipped with a chip sensor.

-

Procedure:

-

A small amount of the L-seryl-L-valine sample is placed on the chip sensor.

-

The sample is subjected to a series of rapid heating and cooling cycles.

-

The heat flow is measured as a function of temperature.

-

The melting temperature is determined from the peak of the melting endotherm in the heating curve.

-

The enthalpy of fusion can also be calculated from the area under the melting peak.

-

Determination of Aqueous Solubility

Two common methods for determining the solubility of peptides in water are the photometric and gravimetric methods.[3][4][5]

Method 1: Photometric Method

-

Principle: This method relies on measuring the absorbance of a saturated solution at a specific wavelength, which is proportional to the concentration of the dissolved peptide.

-

Instrumentation: UV/Vis spectrophotometer, temperature-controlled shaker, and filtration system.

-

Procedure:

-

An excess amount of L-seryl-L-valine is added to a known volume of water at a specific temperature.

-

The suspension is agitated in a temperature-controlled shaker until equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The absorbance of the clear filtrate is measured at the wavelength of maximum absorbance for L-seryl-L-valine.

-

The concentration (solubility) is determined using a pre-established calibration curve of absorbance versus concentration.

-

Method 2: Gravimetric Method

-

Principle: This method involves the direct measurement of the mass of the dissolved solid in a known mass of the solvent in a saturated solution.

-

Instrumentation: Analytical balance, temperature-controlled shaker, and oven.

-

Procedure:

-

A saturated solution of L-seryl-L-valine is prepared as described in the photometric method.

-

A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent (water) is evaporated in an oven at a temperature below the decomposition point of the dipeptide.

-

The container with the dried solid is weighed, and the mass of the dissolved L-seryl-L-valine is determined by difference.

-

The solubility is expressed as mass of solute per mass or volume of solvent.

-

Determination of pKa Values

The pKa values of the ionizable groups (α-amino and α-carboxyl) can be predicted using computational methods or determined experimentally.

Method: Potentiometric Titration

-

Principle: This classical method involves titrating a solution of the dipeptide with a strong acid and a strong base and monitoring the pH change.

-

Instrumentation: pH meter, burette, and magnetic stirrer.

-

Procedure:

-

A known concentration of L-seryl-L-valine is dissolved in deionized water.

-

The solution is first titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all basic groups.

-

The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant) is plotted.

-

The pKa values are determined from the midpoints of the buffer regions of the titration curve.

-

Spectroscopic and Chromatographic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and purity of L-seryl-L-valine.

-

Instrumentation: High-resolution NMR spectrometer.

-

Procedure:

-

The dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the expected molecular structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural assignment.

-

b. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

The solid sample is prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

The IR spectrum is recorded.

-

The characteristic absorption bands for the amide, carboxyl, amino, and hydroxyl groups are identified.

-

c. Mass Spectrometry (MS)

-

Purpose: To determine the exact molecular weight and fragmentation pattern.

-

Instrumentation: Mass spectrometer (e.g., ESI-MS, MALDI-TOF).

-

Procedure:

-

The sample is introduced into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

-

Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which can provide sequence information.

-

d. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the L-seryl-L-valine sample and for quantification.

-

Instrumentation: HPLC system with a suitable detector (e.g., UV, MS).

-

Procedure:

-

A reversed-phase C18 column is commonly used for peptide separation.[7]

-

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[7]

-

The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard.

-

Mandatory Visualizations

Hypothetical Signaling Pathway

Given the roles of its constituent amino acids, L-seryl-L-valine may potentially modulate pathways related to cell growth, metabolism, and neurotransmission. The diagram below illustrates a hypothetical signaling pathway where L-seryl-L-valine could influence the PI3K/Akt pathway, a central regulator of cell survival and proliferation.

References

- 1. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine | Semantic Scholar [semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Three-Dimensional Configuration of the L-Seryl-L-Valine Dipeptide

Abstract

The L-Seryl-L-Valine (Ser-Val) dipeptide, a fundamental building block of proteins, serves as a critical model for understanding the principles of peptide folding, molecular recognition, and structural biology. Its three-dimensional configuration is dictated by a delicate interplay of steric constraints, intramolecular hydrogen bonding, and interactions with the surrounding solvent. This guide provides a comprehensive analysis of the Ser-Val dipeptide's spatial arrangement, integrating data from solid-state crystal structures, solution-state spectroscopic studies, and computational modeling. We present detailed experimental and computational protocols, quantitative conformational data, and visual workflows to offer a thorough resource for researchers in structural biology and medicinal chemistry.

Introduction to Ser-Val Conformational Analysis

L-Seryl-L-Valine is a dipeptide composed of an N-terminal serine residue and a C-terminal valine residue linked by a peptide bond.[1] The serine residue contributes a polar hydroxyl (-CH₂OH) side chain capable of forming hydrogen bonds, while the valine residue provides a nonpolar, sterically demanding isopropyl (-CH(CH₃)₂) side chain.[1] This combination of polarity and hydrophobicity in a small, flexible molecule makes Ser-Val an excellent system for studying the fundamental forces that govern protein structure.

The three-dimensional conformation of a peptide is defined by the rotational freedom around specific single bonds in its backbone and side chains. These rotations are described by a set of dihedral (torsion) angles. Understanding the preferred values and energy landscapes of these angles is crucial for predicting peptide structure, function, and interaction with biological targets.

Key Conformational Degrees of Freedom

The primary determinants of the Ser-Val dipeptide's 3D structure are the torsion angles of its backbone and side chains.

-

Backbone Angles :

-

Phi (φ) : Rotation around the N-Cα bond.

-

Psi (ψ) : Rotation around the Cα-C' bond.

-

Omega (ω) : Rotation around the peptide bond (C'-N). This bond has a high degree of double-bond character, which typically restricts it to a nearly planar trans (~180°) or, much less frequently, cis (~0°) conformation.

-

-

Side-Chain Angles (Chi, χ) :

-

Serine (χ₁) : Rotation around the Cα-Cβ bond.

-

Valine (χ₁) : Rotation around the Cα-Cβ bond.

-

The allowed combinations of φ and ψ angles are famously visualized in a Ramachandran plot, which maps the sterically permissible regions for amino acid residues.

Solid-State Configuration via X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of a molecule's preferred conformation in a crystal lattice. The crystal structure of L-seryl-L-valine has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC) under the identifier 248157.[1][2]

A striking feature of the Ser-Val crystal structure is the significant deviation of its peptide bond from planarity.[3] This observation challenges the common assumption of a rigid, planar peptide bond and highlights the influence of local steric and electronic effects on peptide backbone geometry.

Quantitative Crystallographic Data

The following table summarizes key quantitative data derived from the crystal structure analysis of L-seryl-L-valine.

| Parameter | Residue | Value | Significance |

| ω (Omega) Torsion Angle | Ser-Val | 157.37 (±0.15)° | Represents one of the largest observed deviations from trans-planarity (~180°) for a small linear peptide, indicating a highly twisted peptide bond.[3] |

| φ (Phi) Torsion Angle | Ser | Data Not Available | Defines the rotation around the N-Cα bond of the serine residue. |

| ψ (Psi) Torsion Angle | Ser | Data Not Available | Defines the rotation around the Cα-C' bond of the serine residue. |

| φ (Phi) Torsion Angle | Val | Data Not Available | Defines the rotation around the N-Cα bond of the valine residue. |

| ψ (Psi) Torsion Angle | Val | Data Not Available | Defines the rotation around the Cα-C' bond of the valine residue. |

Note: Specific φ and ψ angles were not detailed in the referenced preliminary report but are contained within the full crystallographic information file.

Experimental Protocol: Peptide Crystallization and X-ray Diffraction

The following is a generalized protocol for determining the structure of a small peptide like Ser-Val.

-

Synthesis and Purification: The dipeptide is synthesized using standard solid-phase or solution-phase peptide chemistry. Purity is confirmed (>98%) using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Crystallization Screening: A high-throughput screening approach is employed. The peptide is dissolved in a buffered aqueous solution and mixed with a wide range of precipitants (e.g., polyethylene (B3416737) glycols, salts, organic solvents) at various concentrations and pH values. Common methods include hanging drop, sitting drop, and microbatch vapor diffusion.

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by fine-tuning precipitant concentration, peptide concentration, pH, and temperature to grow larger, single crystals suitable for diffraction.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cryo-cooled (typically to 100 K) to minimize radiation damage. The crystal is exposed to a monochromatic X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined iteratively by adjusting atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model, resulting in the final high-resolution structure.[3]

-

Solution-State Conformation: NMR and CD Spectroscopy

In solution, small peptides like Ser-Val are typically not static but exist as a dynamic ensemble of interconverting conformers.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing this ensemble, providing information on average bond angles and through-space distances.[5]

NMR-Derived Conformational Restraints

-

³J-Coupling Constants: The through-bond scalar coupling between the amide proton (HN) and the alpha-proton (Hα), known as ³J(HN,Hα), is related to the backbone dihedral angle φ via the Karplus equation.[5][6] Measured ³J values represent a population-weighted average of all conformers in solution.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close in space (< 5 Å), regardless of their covalent connectivity. NOE data provides distance restraints that are critical for defining the three-dimensional fold of the peptide ensemble.

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: The Ser-Val dipeptide is dissolved to a concentration of 1-5 mM in a suitable solvent, typically H₂O/D₂O (9:1) or a buffered solution (e.g., phosphate (B84403) buffer at a physiological pH). A small amount of D₂O provides a lock signal for the spectrometer.

-

1D ¹H Spectrum Acquisition: A standard one-dimensional proton spectrum is acquired to confirm sample integrity and optimize acquisition parameters.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons belonging to a single amino acid's spin system. Cross-peaks connect all scalar-coupled protons within both the serine and valine residues, enabling unambiguous resonance assignment.

-

2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing the crucial distance restraints for structure calculation. ROESY is often preferred for small molecules that may have a correlation time where the standard NOE is zero.

-

Data Analysis and Structure Calculation:

-

Resonances are assigned using the TOCSY and ROESY/NOESY spectra.

-

³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra to derive φ angle restraints.

-

NOE cross-peak intensities are converted into upper-limit distance restraints.

-

These experimental restraints are used as input for structure calculation algorithms (e.g., restrained molecular dynamics or distance geometry) to generate an ensemble of conformers that are consistent with the NMR data.

-

Computational Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods, allowing for the detailed exploration of the Ser-Val potential energy surface.[7] Methods like molecular mechanics (MM) and quantum mechanics (QM) can predict the relative energies of different conformers.[8][9]

Theoretical Conformational Data

While specific computational studies for Ser-Val are not broadly published, analysis is often initiated by placing the dipeptide backbone into canonical conformations, such as those found in common protein secondary structures. The relative energies and populations of these conformers are then evaluated.

| Conformation Type | Idealized φ (Phi) | Idealized ψ (Psi) | Significance |

| α-helix (Right) | ~ -60° | ~ -45° | A common starting point for computational modeling, representing a compact, helical backbone structure.[7][9] |

| β-sheet | ~ -120° | ~ +120° | Represents an extended backbone conformation, often used to model unfolded or sheet-like structures.[7][9] |

| Left-handed Helix | ~ +60° | ~ +45° | A sterically less favorable conformation for L-amino acids but computationally important to consider.[7] |

Protocol: Computational Workflow for Dipeptide Analysis

This workflow outlines a standard in silico procedure for analyzing dipeptide conformations.

-

Model Building: An initial 3D structure of the N-acetylated and N'-methylamidated Ser-Val dipeptide is built. This "blocking" of the termini prevents artifactual interactions from charged ends and better mimics the environment within a larger protein.[6]

-

Conformational Search:

-

The potential energy surface is scanned by systematically rotating key dihedral angles (φ, ψ, χ₁) in discrete steps.

-

For each starting conformation (e.g., α-helix, β-sheet), the geometry is optimized using a quantum mechanics method (e.g., Density Functional Theory - DFT) or a high-quality molecular mechanics force field (e.g., AMBER, CHARMM).[7][10]

-

-

Energy Calculation: The relative energy of each stable conformer (local minimum) is calculated to identify the most probable structures.

-

Molecular Dynamics (MD) Simulation:

-

The lowest energy conformers are used as starting points for MD simulations.

-

The dipeptide is placed in a simulation box filled with explicit solvent (e.g., water molecules).

-

A simulation is run for a sufficient time (nanoseconds to microseconds) to allow the peptide to sample its accessible conformational space at a given temperature and pressure.[11]

-

-

Trajectory Analysis: The resulting trajectory is analyzed to:

-

Identify the most populated conformational states via clustering analysis.

-

Calculate the population-weighted average of observables (e.g., ³J-couplings, NOE distances) for comparison with experimental data.

-

Generate a free energy landscape to visualize the stability of different conformational basins.

-

Integrated Workflows for Conformational Analysis

The most robust understanding of a peptide's structure comes from integrating experimental and computational approaches. The following diagrams illustrate typical workflows.

Conclusion

The three-dimensional configuration of the L-Seryl-L-Valine dipeptide is a result of competing structural influences, from the steric bulk of the valine side chain to the hydrogen-bonding potential of the serine hydroxyl group. Solid-state analysis reveals a surprisingly non-planar peptide bond, highlighting the flexibility of the peptide backbone. In solution, the dipeptide explores a range of conformations, which can be characterized as a dynamic ensemble using NMR spectroscopy and modeled with computational simulations. A comprehensive understanding, achieved by integrating these experimental and theoretical methodologies, is essential for leveraging the structural properties of Ser-Val and larger peptides in scientific research and drug development.

References

- 1. Ser-Val (51782-06-0) for sale [vulcanchem.com]

- 2. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intrinsic energy landscapes of amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Role of the Ser-Val Dipeptide in Protein Degradation Processes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The role of the Ser-Val dipeptide in protein degradation is an emerging area of research. This document synthesizes current knowledge on dipeptide biology and protein degradation to propose a hypothetical framework for the potential functions of Ser-Val. The experimental protocols and data presented are illustrative and intended to guide future research in this area.

Executive Summary

Protein degradation is a fundamental cellular process, primarily governed by the ubiquitin-proteasome system (UPS) and autophagy. This process yields a diverse pool of small peptides, including dipeptides, which are traditionally viewed as mere metabolic intermediates. However, emerging evidence suggests that some dipeptides can act as signaling molecules, modulating various cellular pathways. This technical guide explores the hypothetical role of the Serine-Valine (Ser-Val) dipeptide in protein degradation. We will delve into its potential generation, cellular transport, and putative signaling functions, alongside detailed experimental protocols to investigate these hypotheses.

Generation and Cellular Fate of Ser-Val

The Ser-Val dipeptide is a product of the breakdown of cellular proteins. Its generation is intrinsically linked to the major protein degradation pathways.

Generation via the Ubiquitin-Proteasome System and Autophagy